Superior Cross-Coupling Reactivity: Iodide vs. Bromide/Chloride Leaving Group Efficiency
The iodo substituent in Methyl 4-iodopiperidine-1-carboxylate exhibits a carbon-iodine bond dissociation energy (BDE) of 61.9 kcal/mol, compared to 79.6 kcal/mol for the C–Br bond in methyl 4-bromopiperidine-1-carboxylate and 94 kcal/mol for the C–Cl bond in methyl 4-chloropiperidine-1-carboxylate . This 17.7 kcal/mol reduction relative to the bromo analog enables oxidative addition to Pd(0) or Co catalysts under milder thermal conditions, translating to higher yields and shorter reaction times. In a cobalt-catalyzed cross-coupling of 4-iodopiperidines with Grignard reagents, the reaction proceeded efficiently and chemoselectively, demonstrating the practical advantage of the iodo leaving group [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy |
|---|---|
| Target Compound Data | 61.9 kcal/mol (C–I) |
| Comparator Or Baseline | Methyl 4-bromopiperidine-1-carboxylate: 79.6 kcal/mol (C–Br); Methyl 4-chloropiperidine-1-carboxylate: 94 kcal/mol (C–Cl) |
| Quantified Difference | 17.7 kcal/mol lower than C–Br; 32.1 kcal/mol lower than C–Cl |
| Conditions | Standard bond dissociation energy values for C(sp²)–X bonds; cross-coupling conditions in Co-catalyzed reactions with Grignard reagents |
Why This Matters
Lower BDE directly correlates with faster oxidative addition kinetics, enabling higher yields under milder conditions and reducing thermal degradation of sensitive functional groups.
- [1] Gonnard, L.; Guérinot, A.; Cossy, J. Cobalt-catalyzed cross-coupling of 3- and 4-iodopiperidines with Grignard reagents. Chem. Eur. J. 2015, 21, 12797–12803. DOI: 10.1002/chem.201501543. View Source
